(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Boronic Acid Synthesis Lithiation-Borylation Process Chemistry

This heteroaryl boronic acid is designed for high-fidelity Suzuki-Miyaura cross-coupling. The strategic 2-methoxy-6-CF₃ substitution creates a unique, electron-deficient environment that directly governs transmetalation rates and suppresses protodeboronation side reactions, ensuring predictable, high-yield synthetic outcomes. It is the definitive building block for incorporating a metabolism-resistant 2-methoxy-6-trifluoromethyl-pyridin-3-yl moiety into drug candidates and agrochemicals. A reported 59% yield synthetic protocol and broad commercial availability reduce R&D risk and accelerate lead optimization.

Molecular Formula C7H7BF3NO3
Molecular Weight 220.94 g/mol
CAS No. 1429874-11-2
Cat. No. B1529859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid
CAS1429874-11-2
Molecular FormulaC7H7BF3NO3
Molecular Weight220.94 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C(F)(F)F)OC)(O)O
InChIInChI=1S/C7H7BF3NO3/c1-15-6-4(8(13)14)2-3-5(12-6)7(9,10)11/h2-3,13-14H,1H3
InChIKeyRBIFHAWLTLCJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid: A Trifluoromethyl-Activated Pyridine Boronic Acid Building Block (CAS 1429874-11-2)


(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1429874-11-2) is a heteroaryl boronic acid featuring a pyridine ring substituted at the 2-position with a methoxy group and at the 6-position with a strongly electron-withdrawing trifluoromethyl group [1]. With a molecular weight of 220.94 g/mol and the formula C7H7BF3NO3 [1], this organoboron compound is designed for incorporation into complex molecules via Suzuki-Miyaura cross-coupling reactions [2]. The presence of the trifluoromethyl group is a key design element, known to enhance the metabolic stability and lipophilicity of drug candidates , thereby making this compound a strategic intermediate in medicinal chemistry and agrochemical research [3].

Why Generic Substitution of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid is Scientifically Unreliable


In-class substitution of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1429874-11-2) with other pyridine boronic acids is fraught with risk. The specific substitution pattern—with the strongly electron-withdrawing trifluoromethyl group at the 6-position and the methoxy group at the 2-position—fundamentally dictates the compound's reactivity profile in key transformations like the Suzuki-Miyaura cross-coupling [1]. This unique electronic landscape governs both the rate of transmetalation and the stability of the boronic acid against detrimental side reactions such as protodeboronation [2]. Consequently, an analog with a different substitution pattern or a missing group will exhibit a completely different set of reaction kinetics, yields, and side-product profiles. The evidence provided below demonstrates that this compound is not a generic building block but a highly specific tool for achieving predictable and efficient synthetic outcomes [3].

Quantitative Evidence for the Differentiated Value of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid (CAS 1429874-11-2)


Synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid: A Validated, Reproducible 59% Yield Protocol

A complete and validated synthesis protocol exists for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1429874-11-2), providing a reproducible 59% isolated yield . The procedure involves a directed ortho-lithiation of 2-methoxy-6-(trifluoromethyl)pyridine using n-butyllithium at -78°C, followed by a borylation with triisopropyl borate, and an acidic workup. This well-defined synthetic route and reported yield provide a clear benchmark, contrasting with the often ambiguous or lower yields associated with the synthesis of other regioisomers, such as the 2-methoxy-5-(trifluoromethyl)pyridin-3-yl analog .

Boronic Acid Synthesis Lithiation-Borylation Process Chemistry Reproducibility

Stability Profile and Procurement Logistics for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid

The compound is a solid that is stable at room temperature and requires storage between 2-8°C for long-term preservation . This is a crucial differentiator from more complex, less stable boronic acid derivatives, such as MIDA boronates, which may have more stringent storage and handling requirements. The target compound's stability profile simplifies inventory management and reduces the risk of degradation during shipping and storage, which can be a significant issue for more sensitive organoboron compounds .

Stability Storage Conditions Logistics Supply Chain

Supplier Availability and Pricing Analysis for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid (CAS 1429874-11-2)

A market analysis reveals that (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is commercially available from multiple suppliers at a purity of ≥95%, with pricing for a 250 mg unit ranging from approximately $134 to $314 . This availability and price range can be compared to its 5-CF3 substituted isomer (2-Methoxy-5-(trifluoromethyl)pyridin-3-ylboronic acid, CAS 1072946-55-4), where pricing for a 50 mg unit can be as high as $700 . The target compound's established supply chain and more favorable price point for the core research quantity (250 mg) offer a clear procurement advantage.

Procurement Pricing Commercial Availability Supply Chain

Optimal Application Scenarios for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid (CAS 1429874-11-2) Based on Proven Differentiation


Medicinal Chemistry and Drug Discovery: Synthesis of Fluorinated Biaryl Pharmacophores

This compound is ideally suited for the construction of drug-like molecules that require a 2-methoxy-6-trifluoromethyl-pyridin-3-yl moiety. The quantitative synthetic protocol (59% yield) and stable nature ensure that this building block can be reliably incorporated into drug candidates via Suzuki-Miyaura cross-coupling . The trifluoromethyl group is a privileged substituent known to improve metabolic stability and bioavailability, making this a high-value intermediate for generating compound libraries in hit-to-lead and lead optimization campaigns. Its commercial availability and cost-effectiveness relative to its isomer make it a practical choice for large-scale parallel synthesis.

Agrochemical Research and Development: Development of Next-Generation Crop Protection Agents

Trifluoromethylpyridines are a cornerstone in modern agrochemistry. This boronic acid provides a direct route to introduce a key trifluoromethylpyridine scaffold into novel herbicides, insecticides, or fungicides . The validated synthesis procedure and established commercial supply chain reduce the technical and procurement barriers for agrochemical R&D teams seeking to explore this valuable chemical space. The compound's stability ensures that it can be handled under standard laboratory and pilot-scale conditions without the need for specialized inert atmosphere storage beyond standard practice.

Process Chemistry and Scale-Up: Feasibility Studies for Kilogram-Scale Production

For process chemists, the existence of a well-defined, reproducible synthetic protocol with a reported 59% yield is a critical starting point for developing a robust manufacturing process. This contrasts sharply with alternatives that lack detailed, quantitative synthetic data. The compound's room-temperature stability and defined storage conditions simplify scale-up logistics. Furthermore, the established multi-supplier commercial availability for research-scale quantities provides a reliable source for initial feasibility studies and proof-of-concept experiments before committing to in-house production.

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